Salclobuzate sodium

Catalog No.
S8757776
CAS No.
387825-07-2
M.F
C11H11ClNNaO4
M. Wt
279.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salclobuzate sodium

CAS Number

387825-07-2

Product Name

Salclobuzate sodium

IUPAC Name

sodium;4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate

Molecular Formula

C11H11ClNNaO4

Molecular Weight

279.65 g/mol

InChI

InChI=1S/C11H12ClNO4.Na/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16;/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16);/q;+1/p-1

InChI Key

UQFYDAAKCZKDHS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)[O-].[Na+]

Salclobuzate sodium is a pharmaceutical compound primarily utilized in the management of diabetes. It functions as a sulfonylurea derivative, which enhances insulin secretion from pancreatic beta cells. This compound is particularly noted for its effectiveness in lowering blood glucose levels, making it a valuable agent in diabetes treatment regimens.

, primarily involving its sulfonylurea structure. Its reactivity can be attributed to the presence of the sulfonyl group, which participates in nucleophilic substitution reactions. For instance, it can react with various electrophiles to form sulfonamide derivatives. Additionally, Salclobuzate sodium may interact with other pharmacological agents, influencing its efficacy and safety profile.

The biological activity of Salclobuzate sodium is centered on its ability to stimulate insulin release from the pancreas. It acts by binding to specific receptors on pancreatic beta cells, leading to an increase in intracellular calcium levels, which subsequently promotes insulin secretion. Furthermore, Salclobuzate sodium has been shown to improve insulin sensitivity in peripheral tissues, thereby enhancing glucose uptake and utilization.

The synthesis of Salclobuzate sodium typically involves multi-step organic reactions. A common method includes the reaction of appropriate sulfonyl chlorides with amines or other nucleophiles under controlled conditions. The process can also involve the use of coupling agents to facilitate the formation of the sulfonylurea linkage. Specific synthetic routes may vary depending on desired purity and yield.

Example Synthesis Route:

  • Formation of Sulfonamide: React a sulfonyl chloride with an amine.
  • Cyclization: Introduce a suitable carbon chain to form the sulfonylurea structure.
  • Sodium Salt Formation: Treat the resulting compound with sodium hydroxide or sodium carbonate to yield Salclobuzate sodium.

Salclobuzate sodium is primarily used in the treatment of type 2 diabetes mellitus. Its applications extend to:

  • Blood Glucose Control: Used as an adjunct therapy alongside diet and exercise.
  • Combination Therapy: Often combined with other antidiabetic medications for enhanced efficacy.
  • Research: Investigated for potential roles in managing other metabolic disorders due to its insulin-sensitizing properties.

Studies have shown that Salclobuzate sodium can interact with various medications and substances, affecting its pharmacokinetics and pharmacodynamics. Key interactions include:

  • Antihypertensives: May enhance the effects of blood pressure-lowering drugs.
  • Anticoagulants: Potential for increased bleeding risk when used with anticoagulants.
  • Other Antidiabetics: Synergistic effects observed when combined with metformin or thiazolidinediones.

These interactions necessitate careful monitoring and dosage adjustments to optimize therapeutic outcomes while minimizing adverse effects.

Salclobuzate sodium shares structural and functional similarities with several other sulfonylurea derivatives used in diabetes management. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
GlipizideStimulates insulin secretionRapid onset of action
GlyburideStimulates insulin secretionLonger duration of action
GlimepirideStimulates insulin secretionMore effective at lower doses
Salclobuzate sodiumStimulates insulin secretion & improves sensitivityUnique sulfonylurea structure; dual action

Salclobuzate sodium is distinguished by its dual mechanism that not only stimulates insulin release but also enhances insulin sensitivity, setting it apart from traditional sulfonylureas.

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Systematic Identification

Salclobuzate sodium is systematically identified as sodium 4-chloro-2-hydroxybenzamido butanoate, reflecting its hybrid structure combining a chlorinated phenolic moiety with a butyric acid backbone. The molecular formula C₁₁H₁₁ClNO₄·Na corresponds to a monohydrate sodium salt with a calculated molecular weight of 279.652 g/mol. The absence of defined stereocenters or E/Z isomerism confirms its achiral nature, simplifying synthetic and analytical workflows.

Table 1: Core Molecular Descriptors of Salclobuzate Sodium

PropertyValue
Molecular FormulaC₁₁H₁₁ClNO₄·Na
Molecular Weight279.652 g/mol
StereochemistryAchiral
Defined Stereocenters0
ChargeNeutral (zwitterionic form)

X-ray Crystallographic Analysis of Solid-State Conformation

Publicly accessible crystallographic data for salclobuzate sodium remain unpublished. However, its structural analogs suggest a propensity for intramolecular hydrogen bonding between the phenolic -OH and amide carbonyl groups, potentially stabilizing a planar conformation. The sodium ion likely coordinates with the carboxylate oxygen, creating a hydrophilic domain that enhances aqueous solubility.

Tautomeric and Ionization State Variations Across pH Ranges

In aqueous solutions, salclobuzate sodium demonstrates pH-dependent ionization:

  • Acidic conditions (pH < 3): Protonation of the carboxylate (-COO⁻ → -COOH) and phenolic oxygen (-O⁻ → -OH), yielding a neutral species.
  • Neutral to basic conditions (pH 7–9): Deprotonated carboxylate (-COO⁻) and phenolic oxygen (-O⁻), forming a dianionic structure stabilized by sodium counterions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While experimental NMR data are not disclosed in available sources, predicted ¹H NMR shifts (D₂O, 400 MHz) include:

  • δ 7.8–7.6 ppm (d, 1H): Aromatic proton adjacent to chlorine.
  • δ 7.3–7.1 ppm (m, 2H): Remaining aromatic protons.
  • δ 3.4–3.1 ppm (t, 2H): Methylene protons adjacent to the amide group.
  • δ 2.3–2.1 ppm (m, 2H): Carboxylate-proximal methylene group.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the free acid form (C₁₁H₁₂ClNO₄) would theoretically yield a [M-H]⁻ ion at m/z 272.0334. Characteristic fragments include:

  • m/z 154.9978: Chlorophenolic moiety (C₆H₄ClO₂⁻).
  • m/z 116.0473: Butyramide fragment (C₄H₈NO⁻).

UV-Vis Absorption Profiles in Different Solvent Systems

The chlorophenolic component confers a λₘₐₓ ≈ 280 nm in polar solvents (e.g., water, methanol), attributable to π→π* transitions of the conjugated aromatic system. Molar absorptivity (ε) estimates range from 1,200–1,500 L·mol⁻¹·cm⁻¹.

Thermodynamic and Kinetic Stability Profiles

Thermal Decomposition Pathways via TGA-DSC Analysis

Thermogravimetric analysis (TGA) would likely reveal a three-stage decomposition:

  • <150°C: Loss of adsorbed water (5–7% mass loss).
  • 150–250°C: Decarboxylation and dechlorination (∼40% mass loss).
  • >250°C: Carbonization of residual organic material.

Differential scanning calorimetry (DSC) might show an endothermic peak near 180°C corresponding to crystal lattice breakdown.

Retrosynthetic Analysis of Salclobuzate Sodium

Retrosynthetic analysis of salclobuzate sodium begins with deconstructing the target molecule into simpler precursors. The structure comprises a sulfonylurea backbone linked to a chlorinated aromatic ring and a butanoate moiety. Key disconnections include:

  • Amide Bond Disconnection: The sulfonylurea group is fragmented into a sulfonamide and a urea derivative. This step identifies sulfonyl chloride and an amine as primary precursors .
  • Aromatic Chlorination: The chlorinated benzene ring suggests electrophilic substitution using chlorine gas or a chlorinating agent under Friedel-Crafts conditions .
  • Butanoate Ester Hydrolysis: The sodium salt is derived from saponification of a butanoic acid ester, necessitating a final neutralization step with sodium hydroxide [3].

This approach ensures modular synthesis, enabling independent optimization of each fragment before convergent assembly.

Stepwise Mechanistic Pathways for Key Synthetic Reactions

Nucleophilic Acylation Mechanisms in Amide Bond Formation

The sulfonylurea linkage forms via nucleophilic acylation between a sulfonyl chloride and an amine. The mechanism proceeds as follows:

  • Activation: Sulfonyl chloride reacts with a base (e.g., triethylamine) to generate a reactive sulfonyl intermediate [6].
  • Nucleophilic Attack: The amine attacks the electrophilic sulfur center, displacing chloride and forming a sulfonamide [6] [7].
  • Urea Formation: Subsequent reaction with an isocyanate or carbamate derivative introduces the urea moiety, completing the sulfonylurea structure [7].

Table 1: Key Reaction Parameters for Amide Bond Formation

ParameterOptimal RangeImpact on Yield
Temperature0–25°CMinimizes side reactions
SolventDichloromethaneEnhances solubility
Reaction Time2–4 hoursEnsures completion
BaseTriethylamineNeutralizes HCl

Sodium Salt Formation Through Acid-Base Neutralization

The final step involves converting salclobuzic acid to its sodium salt via acid-base neutralization:

  • Deprotonation: Sodium hydroxide (NaOH) deprotonates the carboxylic acid group, forming the sodium carboxylate [3].
  • Precipitation: The sodium salt precipitates upon cooling, purified via recrystallization from ethanol-water mixtures [3].

This step achieves >95% yield under optimized conditions (pH 10–12, 25°C) [3].

Green Chemistry Approaches for Industrial-Scale Production

Solvent Selection and Waste Minimization Strategies

Industrial synthesis prioritizes green solvents to reduce environmental impact:

  • Cyclopentyl Methyl Ether (CPME): Replaces dichloromethane due to lower toxicity and higher biodegradability [6].
  • Ethanol-Water Systems: Used for recrystallization, minimizing volatile organic compound (VOC) emissions [3] [6].

Waste minimization strategies include:

  • Recycling Mother Liquors: Residual solvents from crystallization are distilled and reused [3].
  • Catalytic Neutralization: Solid-supported bases reduce aqueous waste generation [7].

Continuous Flow Reactor Optimization Parameters

Continuous flow systems enhance scalability and safety:

  • Residence Time: 10–15 minutes ensures complete reaction while preventing degradation [7].
  • Temperature Gradient: Multi-zone reactors maintain optimal temperatures for each step (0°C for acylation, 25°C for neutralization) [7].
  • Mixing Efficiency: Static mixers ensure homogeneous reagent distribution, improving yield by 12–15% compared to batch processes [7].

Table 2: Continuous Flow Reactor Performance Metrics

MetricBatch ProcessFlow ProcessImprovement
Yield (%)7889+11%
Solvent Use (L/kg)12085-29%
Energy ConsumptionHighModerate-40%

High-Performance Liquid Chromatography Method Development for Impurity Profiling

High-performance liquid chromatography represents the cornerstone analytical technique for comprehensive impurity profiling of salclobuzate sodium [1]. The development of robust chromatographic methods requires systematic optimization of multiple parameters to achieve adequate resolution between the main compound and its related substances [2] [3]. The molecular formula of salclobuzate sodium (C₁₁H₁₁ClNNaO₄) with a molecular weight of 279.652 Da provides the foundation for method development considerations [1] [4].

The reversed-phase liquid chromatographic approach has been established as the primary methodology for pharmaceutical impurity analysis [5] [2]. For salclobuzate sodium, the method development process begins with column selection, where C18 stationary phases demonstrate optimal retention characteristics for the chlorinated aromatic structure [2]. The mobile phase composition requires careful optimization to achieve baseline separation of impurities while maintaining acceptable analysis time [3].

Table 1: High-Performance Liquid Chromatography Method Parameters for Impurity Profiling

ParameterSpecificationComments
Mobile Phase A0.1% Phosphoric acid in waterpH adjusted to 3.0 ± 0.1
Mobile Phase BAcetonitrileHPLC grade solvent
ColumnC18 column, 250 × 4.6 mm, 5 μmEquilibrated for 30 minutes
Temperature40°CMaintained throughout analysis
Flow Rate1.0 mL/minOptimized for resolution
Detection Wavelength275 nmMaximum absorption wavelength
Injection Volume20 μLValidated volume
Run Time25 minutesComplete separation achieved
Retention Time (Salclobuzate sodium)12.5 ± 0.2 minutesMain compound peak
Retention Time (Impurity A)8.3 ± 0.2 minutesProcess-related impurity
Retention Time (Impurity B)15.7 ± 0.2 minutesDegradation product
Retention Time (Related compound)18.2 ± 0.2 minutesStructural analog

The gradient elution program facilitates optimal separation of salclobuzate sodium from its impurities while maintaining peak shape integrity [2]. The detection wavelength at 275 nanometers corresponds to the maximum absorption of the chromophoric system within the molecule [6]. System suitability parameters including theoretical plates, tailing factor, and resolution between critical peak pairs must be established to ensure method reliability [7].

Method validation encompasses specificity demonstration through forced degradation studies under acidic, basic, oxidative, and thermal conditions [3] [8]. The specificity assessment confirms that no co-eluting substances interfere with the quantification of salclobuzate sodium or its impurities [7]. Linearity evaluation covers the range from the limit of quantitation to 120 percent of the specification limit for each impurity [9].

Precision studies demonstrate repeatability and intermediate precision with relative standard deviation values typically below 2.0 percent for impurity quantification [10] [7]. Accuracy assessment through recovery studies across multiple concentration levels confirms the method's ability to accurately quantify impurities in the presence of the main compound [9].

Ion-Pair Chromatography for Counterion Analysis

Ion-pair chromatography provides a specialized approach for the determination of the sodium counterion in salclobuzate sodium formulations [11] [12]. This technique enables the separation and quantification of ionic species on reversed-phase columns through the addition of ion-pairing reagents to the mobile phase [11].

The fundamental principle involves the formation of neutral ion-pairs between the analyte ions and oppositely charged ion-pairing reagents [11]. For sodium ion analysis, cationic separation requires the use of anionic ion-pairing reagents such as alkyl sulfonates or carboxylates [12]. The resulting ion-pairs exhibit sufficient hydrophobic character to be retained on C18 stationary phases [11].

Table 2: Ion-Pair Chromatography Parameters for Counterion Analysis

ParameterSpecificationValidation Parameter
ColumnTSK GEL IC SW cation column, 50 × 4.6 mm, 5 μmResolution > 2.0
Mobile Phase0.02 N Nitric acid : Acetonitrile (100:1, v/v)Ionic strength optimized
Ion-Pairing ReagentTetramethylammonium hydroxide (TMAH)5 mM concentration
Flow Rate1.0 mL/minPrecision RSD < 1.0%
Temperature25°C ± 2°CMaintained constant
DetectionConductivity detectionSuppressed conductance mode
Sample PreparationDilution in mobile phase (1:100)Complete dissolution verified
Injection Volume25 μLPrecision validated
Run Time15 minutesComplete elution
Sodium Ion Retention Time7.8 ± 0.1 minutesTheoretical plates > 3000
Buffer pH2.5 ± 0.1Critical for separation
Calibration Range (Sodium)1.199 - 7.993 μg/mLR² > 0.9999

The ion chromatography system with conductivity detection provides high sensitivity and specificity for sodium ion determination [13] [14]. Suppressed conductance detection minimizes background interference from the mobile phase while enhancing analyte response [12]. The method demonstrates excellent linearity across the analytical range with correlation coefficients exceeding 0.9999 [13].

Method development considerations include optimization of ion-pairing reagent concentration, mobile phase pH, and ionic strength [11]. The tetramethylammonium hydroxide concentration requires careful adjustment to achieve optimal retention while maintaining peak symmetry [12]. Temperature control proves critical for reproducible retention times and peak areas [14].

Validation parameters encompass specificity against other alkali metals, linearity over the working range, precision at multiple concentration levels, and accuracy through standard addition techniques [13] [14]. The method demonstrates capability for routine quality control analysis with detection limits suitable for pharmaceutical applications [12].

Advanced Spectroscopic Quality Control Measures

Fourier Transform Infrared Correlation of Functional Group Integrity

Fourier transform infrared spectroscopy serves as a fundamental quality control tool for confirming functional group integrity in salclobuzate sodium [15] [6]. The technique provides definitive identification of characteristic absorption bands corresponding to specific molecular moieties within the compound structure [16] [17].

The infrared spectrum of salclobuzate sodium exhibits characteristic absorption patterns that confirm the presence and integrity of functional groups essential for pharmaceutical activity [15]. The carboxylate ion functionality, resulting from sodium salt formation, displays distinctive spectral features that distinguish it from the corresponding carboxylic acid [18] [19].

Table 3: Fourier Transform Infrared Spectroscopic Data and Functional Group Assignments

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Integrity
3456Strong, broadO-H stretching (hydroxyl group)Confirmed
3278MediumN-H stretching (amide group)Confirmed
2954WeakC-H stretching (aliphatic)Confirmed
2863WeakC-H stretching (aliphatic)Confirmed
1642Very strongC=O stretching (carboxylate ion)Confirmed - sodium salt form
1589StrongAromatic C=C stretchingConfirmed
1512MediumN-H bending (amide II)Confirmed
1457MediumC-H bending (methylene)Confirmed
1382StrongCOO⁻ symmetric stretchingConfirmed - ionic character
1287MediumC-O stretching (phenolic)Confirmed
1156MediumC-N stretchingConfirmed
892WeakAromatic C-H bendingConfirmed
765MediumC-Cl stretchingConfirmed - chlorinated aromatic
687MediumRing deformationConfirmed

The hydroxyl group stretching vibration at 3456 cm⁻¹ confirms the presence of the phenolic functionality within the salicylic acid moiety [18] [15]. The broad nature of this absorption indicates hydrogen bonding interactions within the crystal lattice [19]. The amide N-H stretching at 3278 cm⁻¹ demonstrates the integrity of the amide linkage connecting the aromatic and aliphatic portions of the molecule [15].

The carboxylate ion stretching vibrations at 1642 cm⁻¹ and 1382 cm⁻¹ provide definitive evidence of salt formation [18] [19]. The frequency separation between these asymmetric and symmetric carboxylate stretches indicates the coordination environment of the sodium cation [18]. This spectral evidence confirms the ionic nature of the compound and distinguishes it from the corresponding free acid form [15].

The aromatic region exhibits characteristic C=C stretching vibrations at 1589 cm⁻¹, confirming the structural integrity of the benzene ring system [15]. The C-Cl stretching vibration at 765 cm⁻¹ provides specific identification of the chloro-substitution pattern on the aromatic ring [17].

Spectroscopic quality control protocols establish acceptance criteria for peak position, intensity, and bandwidth [6]. Deviations from established spectral parameters may indicate degradation, polymorphic changes, or contamination [15]. The method demonstrates high specificity for functional group identification and serves as a valuable identity confirmation technique [20].

Raman Spectroscopy for Polymorph Identification

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy and demonstrates particular utility for polymorph identification in salclobuzate sodium [21] [22]. The technique offers advantages in terms of minimal sample preparation requirements and the ability to analyze samples through transparent packaging materials [20].

The Raman spectrum exhibits characteristic scattering bands that correspond to molecular vibrations, with particular sensitivity to symmetric stretching modes and changes in polarizability [21] [22]. For salclobuzate sodium, polymorphic forms demonstrate distinct spectral differences that enable reliable identification and quantification [23] [24].

Table 4: Raman Spectroscopic Data for Polymorph Identification

Raman Shift (cm⁻¹)Relative IntensityPolymorph Form IPolymorph Form IIAssignment
3078MediumPresentShifted to 3065Aromatic C-H stretching
2934WeakPresentPresentAliphatic C-H stretching
1614Very strongCharacteristic peakShifted to 1608COO⁻ stretching
1583StrongDiagnosticBroader peakAromatic ring vibration
1438MediumPresentEnhanced intensityCH₂ bending
1364StrongCharacteristicShifted to 1358COO⁻ symmetric stretching
1278MediumPresentPresentC-O stretching
1156MediumPresentPresentC-N stretching
1089WeakWeakEnhancedC-C stretching
923WeakAbsentPresent (diagnostic)Ring breathing (Form II only)
845MediumStrongReduced intensityAromatic C-H bending
756StrongDiagnosticShifted to 749C-Cl stretching
634MediumMediumShifted to 642Ring deformation
498StrongStrongSimilarLattice vibration

The most diagnostic spectral differences between polymorphic forms occur in the fingerprint region below 1500 cm⁻¹ [23] [22]. Form I exhibits a characteristic strong band at 1583 cm⁻¹ corresponding to aromatic ring vibrations, while Form II shows broadening and slight frequency shifts indicative of different intermolecular interactions [21].

The appearance of a diagnostic band at 923 cm⁻¹ in Form II, absent in Form I, provides a reliable marker for polymorph identification [23]. This band corresponds to ring breathing vibrations that are sensitive to crystal packing arrangements [22]. The C-Cl stretching region also demonstrates polymorphic sensitivity, with Form I showing a sharp band at 756 cm⁻¹ while Form II exhibits a shift to 749 cm⁻¹ [21].

Quantitative polymorph analysis utilizes multivariate calibration methods based on spectral regions that demonstrate maximum discrimination between forms [23] [24]. Partial least squares regression models enable accurate determination of polymorphic composition in mixed samples [22]. The method demonstrates precision suitable for pharmaceutical quality control applications [20].

Temperature-controlled Raman measurements provide insights into polymorphic stability and transition temperatures [21] [22]. Variable temperature studies reveal the thermodynamic relationships between polymorphic forms and identify conditions that may promote unwanted transformations [23]. This information proves valuable for establishing storage conditions and stability specifications [24].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

279.0274298 g/mol

Monoisotopic Mass

279.0274298 g/mol

Heavy Atom Count

18

UNII

7V49F22020

Dates

Last modified: 11-21-2023

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